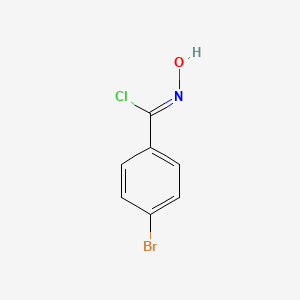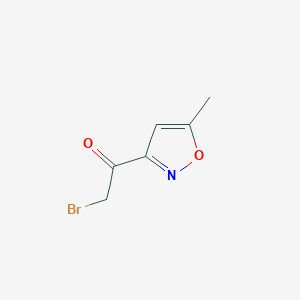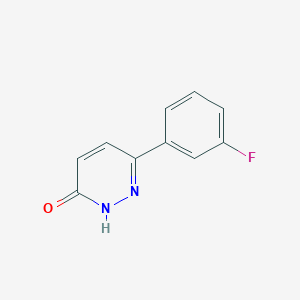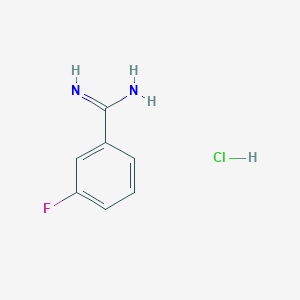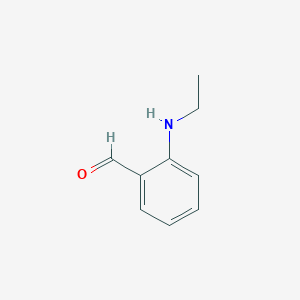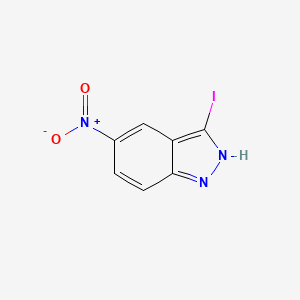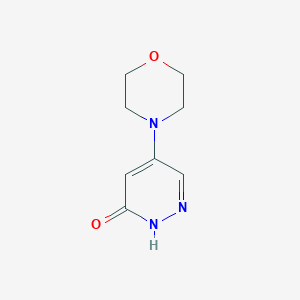
5-(4-吗啉基)-3(2H)-吡哒嗪酮
描述
5-(4-Morpholinyl)-3(2H)-pyridazinone and its derivatives are a class of compounds that have been extensively studied for their potential pharmacological properties. These compounds have been synthesized and evaluated for their analgesic and anti-inflammatory activities, with some showing promise as safer alternatives to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .
Synthesis Analysis
The synthesis of 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives involves various chemical reactions, including nucleophilic aromatic substitution processes . For instance, the compound 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was prepared by modifying the pyridazinone ring with different substituents to examine the analgesic and anti-inflammatory activities . Another approach involved cyclocondensation reactions to create a series of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones .
Molecular Structure Analysis
The molecular structure of these compounds plays a crucial role in their pharmacological profile. The structure-activity relationship (SAR) has been discussed in the context of various substitutions on the pyridazinone ring, which affects the potency and toxicity of the compounds . The NMR data of certain derivatives indicate that these compounds exist primarily in specific tautomeric forms, which may influence their biological activity .
Chemical Reactions Analysis
The chemical reactions involving 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives include oxidative cleavage, dehydrogenation, and nucleophilic substitution . For example, the metabolism of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone in rabbits involves oxidative cleavage of the morpholino group followed by further degradation . Photochemical oxidation studies have also been conducted to understand the drug metabolism of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(4-Morpholinyl)-3(2H)-pyridazinone derivatives are influenced by their molecular structure and the nature of their substituents. These properties are essential for determining the pharmacokinetics and pharmacodynamics of the compounds. The metabolites of these compounds have been characterized using various spectrometric techniques, and their pharmacological activities have been assessed . The safety profiles of these compounds have also been evaluated, with some derivatives showing low ulcerogenic potential and anti-platelet activity, indicating cardiovascular safety .
科学研究应用
镇痛和抗炎特性
5-(4-吗啉基)-3(2H)-吡哒嗪酮,也称为 4-乙氧基-2-甲基-5-吗啉基-3(2H)-吡哒嗪酮,因其镇痛和抗炎特性而被探索。它被发现是一种有效的镇痛和抗炎剂,在疗效上超过了一些传统药物,如氨基比林和苯丁唑酮,同时毒性较低 (Takaya 等,1979).
光谱分析和分子结构
该化合物的分子结构和特征已使用各种光谱技术进行了广泛的研究,包括 FT-IR、1H 和 13C NMR、紫外可见光谱和 DFT/HSEH1PBE 方法。这项研究有助于更深入地了解其分子行为和潜在应用 (Dede 等,2018).
药物发现和合成
4,5,6-三氟吡哒嗪-3(2H)-酮是一种相关化合物,用作合成各种吡哒嗪酮体系的支架,这些体系在药物发现中很有价值。所采用的顺序亲核取代方法可以产生具有潜在药用价值的多种多官能体系 (Pattison 等,2009).
光化学研究
该化合物已被研究其光化学氧化特性。了解这些特性对于探索其在包括光动力疗法和光化学药物代谢研究在内的各个领域的潜在应用至关重要 (Maki 等,1988).
药理学研究
药理学研究表明,4-乙氧基-2-甲基-5-吗啉基-3(2H)-吡哒嗪酮在实验动物中表现出有效的镇痛和抗炎作用。这些发现有助于我们了解其潜在的治疗应用 (Sato 等,1981).
代谢研究
已经对该化合物在各种物种中的代谢进行了研究,揭示了代谢和排泄的显着物种差异。这些研究对于药物开发至关重要,可以深入了解药物在不同生物系统中的行为 (Hayashi 等,1979).
作用机制
安全和危害
属性
IUPAC Name |
4-morpholin-4-yl-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8-5-7(6-9-10-8)11-1-3-13-4-2-11/h5-6H,1-4H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPTWKSYFNUPFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502242 | |
| Record name | 5-(Morpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21131-06-6 | |
| Record name | 5-(Morpholin-4-yl)pyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What spectroscopic techniques were employed to characterize emarfazone, and what information do they provide about its structure?
A1: Researchers utilized a combination of spectroscopic techniques to elucidate the structure of emarfazone [, ]. These included:
Q2: How was computational chemistry employed in the study of emarfazone, and what key properties did it help predict?
A2: Density Functional Theory (DFT) calculations, specifically using the HSEH1PBE method with the 6-311++G(d,p) basis set, were instrumental in studying emarfazone []. These calculations provided valuable insights into various molecular properties, including:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




